

Trimethyl(2-pyridyl)tin CAS number and properties

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Compound of Interest

Compound Name: *Trimethyl(2-pyridyl)tin*

Cat. No.: *B031316*

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An In-Depth Technical Guide to **Trimethyl(2-pyridyl)tin**

For professionals in research, chemical synthesis, and drug development, **trimethyl(2-pyridyl)tin**, also known as 2-(trimethylstannylyl)pyridine, is a significant organometallic reagent. Its utility as a synthetic intermediate is particularly noteworthy in the construction of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in cross-coupling reactions.

Core Properties and Safety Information

Trimethyl(2-pyridyl)tin is a colorless to light yellow liquid at room temperature.^{[1][2]} Its unique structure, combining a pyridine ring with a trimethyltin moiety, makes it a valuable partner in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of **Trimethyl(2-pyridyl)tin**

Property	Value	Reference
CAS Number	13737-05-8	[1] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₁₃ NSn	[5] [6] [7] [8]
Molecular Weight	241.91 g/mol	[5] [6] [7]
Boiling Point	38°-40°C at 0.22 mmHg; 80°C	[1] [7]
Density	1.4 g/cm ³	[7]
Refractive Index	1.5380 to 1.5400	[7]
Appearance	Colorless to Almost Colorless Clear Liquid	[3]
Storage	Store in a refrigerator, under inert gas.	

Table 2: GHS Hazard and Precautionary Information

Category	Code	Description	Reference
Hazard Statements	H227	Combustible liquid.	[3]
H300+H310+H330		Fatal if swallowed, in contact with skin or if inhaled.	[3] [5]
H315		Causes skin irritation.	[5]
H319		Causes serious eye irritation.	[5]
H410		Very toxic to aquatic life with long lasting effects.	[3] [5]
Precautionary Statements	P260	Do not breathe dust/fume/gas/mist/vapors/spray.	[3]
P262		Do not get in eyes, on skin, or on clothing.	[3]
P273		Avoid release to the environment.	[3]
P280		Wear protective gloves/ eye protection/ face protection.	[9]
P284		Wear respiratory protection.	[3]
P301+P310		IF SWALLOWED: Immediately call a POISON CENTER/doctor.	[3]
P302+P352+P310		IF ON SKIN: Wash with plenty of water. Immediately call a	[3]

POISON

CENTER/doctor.

IF INHALED: Remove person to fresh air and keep comfortable for

P304+P340+P310 breathing. [3]

Immediately call a

POISON

CENTER/doctor.

Dispose of

P501 contents/container to [3] an approved waste disposal plant.

Experimental Protocols

The synthesis of **trimethyl(2-pyridyl)tin** is a multi-step process requiring careful control of reaction conditions. The following protocol is based on established literature procedures.[1]

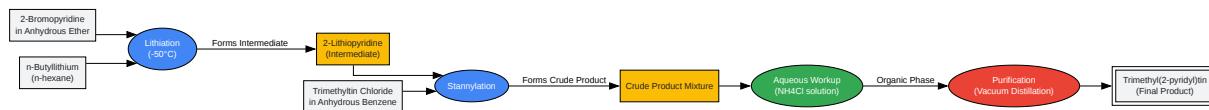
Synthesis of Trimethyl(2-pyridyl)tin

Materials:

- 2-Bromopyridine
- Anhydrous Ether
- n-Butyllithium in n-hexane
- Trimethyltin chloride
- Anhydrous Benzene
- Saturated aqueous solution of ammonium chloride
- Anhydrous magnesium sulfate

Procedure:

- Initial Setup: In a reaction vessel equipped with a mechanical agitator, condenser, addition funnel, thermometer, and nitrogen inlet, add a solution of 40.0 g (0.316 mole) of 2-bromopyridine in 400 cc of anhydrous ether.[1]
- Lithiation: Cool the solution to -50°C using a dry ice-acetone bath.[1] Add 127 cc (0.316 mole) of n-butyllithium in n-hexane dropwise over 25 minutes. Stir the resulting black mixture for an additional 30 minutes.[1]
- Stannylation: Prepare a solution of 59.8 g (0.30 mole) of trimethyltin chloride in 200 cc of anhydrous benzene. Add this solution to the reaction mixture over 40 minutes, followed by a one-hour stirring period.[1]
- Warming and Hydrolysis: Warm the dark orange solution to -30°C over one hour, hold at this temperature for one hour, and then allow it to warm to room temperature.[1] Hydrolyze the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
- Workup and Extraction: Separate the aqueous and organic phases. Wash the aqueous phase with 200 cc of ether. Combine the organic portions.[1]
- Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.[1]
- Purification: Distill the resulting dark red liquid under reduced pressure (0.22 mm). Collect the light yellow liquid fraction that boils at 38°-40°C.[1] Gas chromatographic analysis should indicate a purity of approximately 97%. [1]

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Synthesis workflow for **Trimethyl(2-pyridyl)tin**.

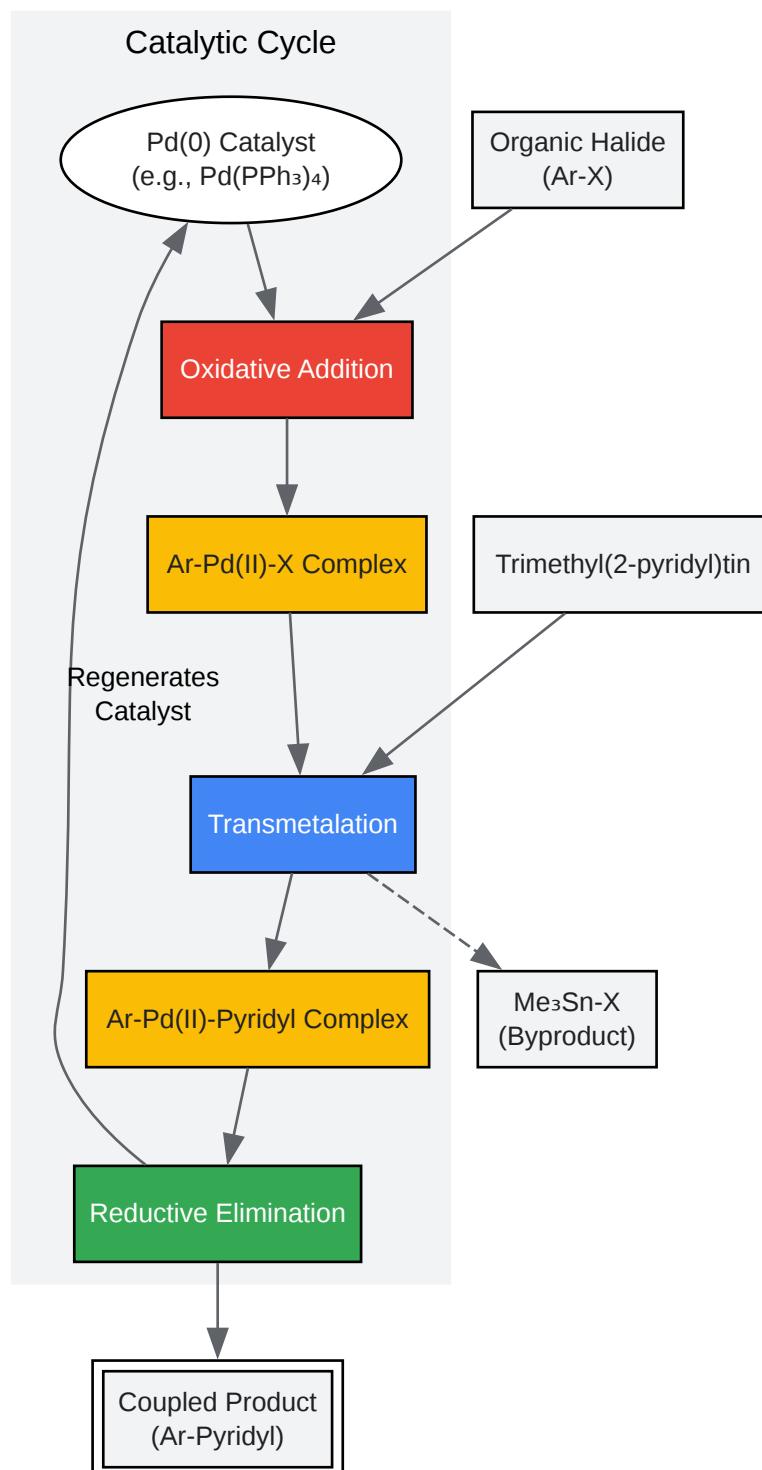
Applications in Drug Development and Organic Synthesis

Trimethyl(2-pyridyl)tin is a key reagent in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The pyridine moiety is a common structural motif in pharmaceuticals, making this reagent particularly valuable. However, the use of 2-pyridyl organometallics can be challenging due to the nitrogen atom's potential to coordinate with the metal catalyst, which can inhibit the reaction.^[10] Despite these challenges, successful couplings provide access to a wide range of important biaryl compounds.

This reagent serves as a synthetic intermediate for preparing L-mannonic acid derivatives, which have been investigated as HIV-1 protease inhibitors, and for synthesizing aryl indole NK1 receptor antagonists.^{[4][7]}

Stille Cross-Coupling Reaction Pathway

The Stille coupling involves the palladium-catalyzed reaction between an organostannane (like **trimethyl(2-pyridyl)tin**) and an organic halide or triflate. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.



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Generalized Stille cross-coupling pathway.

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